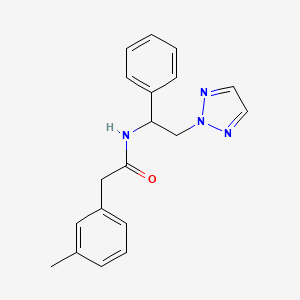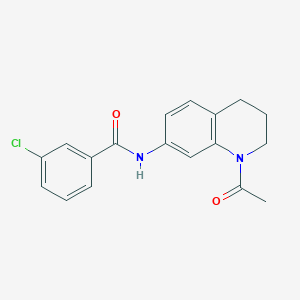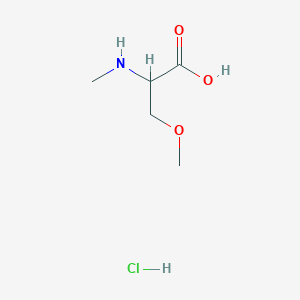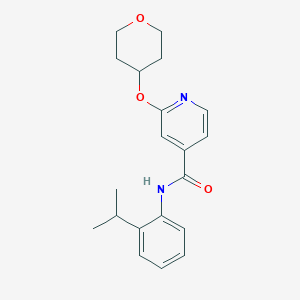
N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide, also known as MNMC, is a chemical compound with the molecular formula C22H17NO2 and a molecular weight of 327.383 . It has recently gained attention due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound is complex, with a naphthyl system and a benzene ring forming a dihedral angle . More detailed structural analysis would require advanced techniques such as X-ray crystallography.Scientific Research Applications
Antibacterial and Antimycobacterial Activities
A series of compounds related to N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide were synthesized and evaluated for their antibacterial and antimycobacterial properties. Some compounds demonstrated significant activity against various strains of bacteria, including Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and Mycobacterium tuberculosis, with activities surpassing those of standard antibiotics like ampicillin and rifampicin in certain cases. These findings suggest potential applications in developing new antibacterial and antimycobacterial agents (Goněc et al., 2015).
Photosynthetic Electron Transport (PET) Inhibition
The synthesized naphthalene-carboxamide derivatives were also tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts, a measure of potential herbicidal activity. Some compounds showed potent PET-inhibiting activity, indicating their potential use as herbicides or in studying photosynthetic mechanisms (Kos et al., 2013).
Synthesis and Characterization
Studies on the synthesis and structural characterization of compounds structurally related to this compound provide insights into the chemical properties and potential reactivity of these molecules. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, offering a foundation for further exploration of such compounds in material science and molecular engineering (Özer et al., 2009).
Antiproliferative Activity
Further research into N-(6-methoxynaphthalen-1-yl) derivatives demonstrated antiproliferative activity against rat C6 glioma cells, suggesting potential applications in cancer research and therapy. These findings highlight the broader pharmacological potential of naphthalene-carboxamide derivatives beyond their antimicrobial properties (Berardi et al., 2005).
properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-25-21-13-12-20(18-8-4-5-9-19(18)21)23-22(24)17-11-10-15-6-2-3-7-16(15)14-17/h2-14H,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYFNMFTCXQKPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B2368367.png)
![5-(1,3-benzodioxol-5-yl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]isoxazole-3-carboxamide](/img/structure/B2368371.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2368372.png)

![Benzyl 1-methylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2368374.png)

![N-methyl-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2368376.png)
![Ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2368377.png)


![3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile](/img/structure/B2368385.png)


![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2368390.png)